molecular formula C12H10N4O2 B1311551 2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone CAS No. 70421-66-8

2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone

Cat. No. B1311551
CAS RN: 70421-66-8
M. Wt: 242.23 g/mol
InChI Key: JXFHYUCJPGWCFI-NTEUORMPSA-N
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Description

2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone is a compound with the molecular formula C12H10N4O2 and a molecular weight of 242.24 . It is a useful pH indicator and Pd reagent .


Molecular Structure Analysis

The SMILES string of 2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone is [O-]N+c1ccc(N\N=C\c2ccccn2)cc1 . The InChI is 1S/C12H10N4O2/c17-16(18)12-6-4-10(5-7-12)15-14-9-11-3-1-2-8-13-11/h1-9,15H/b14-9+ .


Physical And Chemical Properties Analysis

The melting point of 2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone is 256-259 °C . Other physical and chemical properties are not provided in the search results.

Scientific Research Applications

Antitumor Properties

2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone (PCPH) and its derivatives have shown significant applications in antitumor research. Metal complexes of PCPH with various metals such as manganese, iron, cobalt, nickel, copper, zinc, and platinum have been synthesized and characterized. These complexes exhibit antitumor activity against several transplanted tumors, including Sarcoma 180, Ehrlich carcinoma, and L1210 leukemia. Particularly, copper complexes of PCPH have demonstrated inhibition of thymidine and uridine incorporation into DNA and RNA of Sarcoma 180 ascites cells, indicating their potential as anticancer agents (Mohan, Gupta, Chandra, & Jha, 1988).

Photodynamic and Electronic Properties

Derivatives of 2-Pyridinecarboxaldehyde, such as (E)-4-nitro-N′-(pyridine-2-ylmethylene)benzohydrazide, have shown interesting photodynamic properties. These compounds undergo E/Z isomerization when exposed to ultraviolet radiation. Their structural characteristics, including bond angles, lengths, and vibrational frequencies, have been studied and are important in understanding their potential use in molecular machines and electronic devices (Gordillo et al., 2016).

Colorimetric pH Indicators

Some derivatives of 2-Pyridinecarboxaldehyde have been suggested as indicators for colorimetric pH measurements, particularly in the high-alkaline range. These compounds, such as 6-Methylpyridine-2-aldehyde p-nitrophenylhydrazone, demonstrate good stability and color change in response to pH variations. This characteristic makes them suitable for colorimetric pH measurements and related applications (Guzmán, Cameán, & Bautista, 1979).

Synthesis and Characterization

The synthesis and structural characterization of derivatives of 2-Pyridinecarboxaldehyde are key areas of research. A study focused on synthesizing a novel hydrazone compound, 3-nitro-2-pyridinecarboxaldehyde-furan-2-carbohydrazone, demonstrates the importance of these processes in understanding the properties of these compounds. The structural analysis through single-crystal X-ray diffraction analysis reveals insights into molecular structure and potential applications (Wang & Lin, 2018).

Safety And Hazards

2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

properties

IUPAC Name

4-nitro-N-[(E)-pyridin-2-ylmethylideneamino]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c17-16(18)12-6-4-10(5-7-12)15-14-9-11-3-1-2-8-13-11/h1-9,15H/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFHYUCJPGWCFI-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-2-carboxaldehyde 4-nitrophenylhydrazone

CAS RN

70421-66-8
Record name NSC151874
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pyridinecarboxaldehyde 4-nitrophenyl-hydrazone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JR Srinivasan - 1995 - search.proquest.com
This dissertation focuses on the laser ejection studies of large thermally labile biomolecules on a surface. The laser ejection experiment utilizes an intense beam of monochromatic light …
Number of citations: 2 search.proquest.com

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